3-(3-Amino-4-iodo-5-methylpyrazol-1-yl)propanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Amino-4-iodo-5-methylpyrazol-1-yl)propanoic acid;hydrochloride is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of an amino group, an iodine atom, and a methyl group attached to the pyrazole ring, along with a propanoic acid moiety and a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-4-iodo-5-methylpyrazol-1-yl)propanoic acid;hydrochloride typically involves the condensation of 3-amino-4-iodo-5-methylpyrazole with a suitable propanoic acid derivative under acidic conditions. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid to facilitate the formation of the hydrochloride salt. The reaction conditions often include heating the reaction mixture to a specific temperature to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and concentration of reagents. The use of continuous flow reactors and other advanced technologies may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3-Amino-4-iodo-5-methylpyrazol-1-yl)propanoic acid;hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the pyrazole ring can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives, while reduction reactions can convert the pyrazole ring to other heterocyclic structures.
Condensation Reactions: The compound can participate in condensation reactions with other electrophiles to form more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrazoles, while oxidation reactions can produce nitro derivatives. Condensation reactions can lead to the formation of fused heterocyclic systems .
Scientific Research Applications
3-(3-Amino-4-iodo-5-methylpyrazol-1-yl)propanoic acid;hydrochloride has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions, providing insights into biological processes and potential therapeutic targets.
Industry: The compound can be utilized in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 3-(3-Amino-4-iodo-5-methylpyrazol-1-yl)propanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The presence of the iodine atom and the amino group in the pyrazole ring can enhance its binding affinity and specificity for certain targets, leading to potent biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-iodo-5-methylpyrazole: A precursor in the synthesis of the target compound, sharing similar structural features but lacking the propanoic acid moiety.
3-(4-Iodo-5-methylpyrazol-1-yl)propanoic acid: Similar to the target compound but without the amino group.
3-(3-Amino-5-methylpyrazol-1-yl)propanoic acid: Lacks the iodine atom but retains the amino and propanoic acid functionalities.
Uniqueness
The uniqueness of 3-(3-Amino-4-iodo-5-methylpyrazol-1-yl)propanoic acid;hydrochloride lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the iodine atom, amino group, and propanoic acid moiety allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C7H11ClIN3O2 |
---|---|
Molecular Weight |
331.54 g/mol |
IUPAC Name |
3-(3-amino-4-iodo-5-methylpyrazol-1-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C7H10IN3O2.ClH/c1-4-6(8)7(9)10-11(4)3-2-5(12)13;/h2-3H2,1H3,(H2,9,10)(H,12,13);1H |
InChI Key |
WDOSJPAHMMGOGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCC(=O)O)N)I.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.